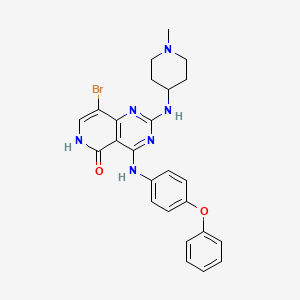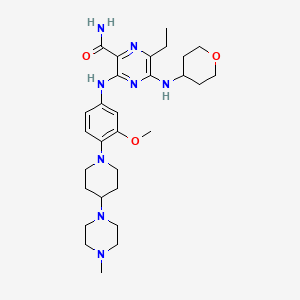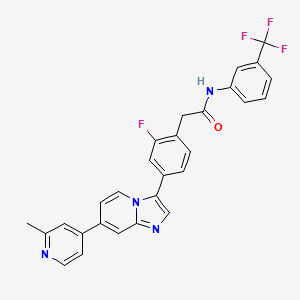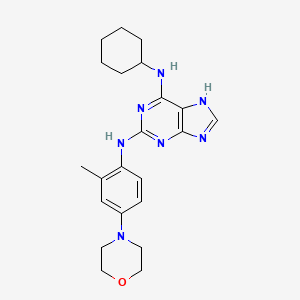
MPI-0479605
Overview
Description
MPI-0479605 is a potent and selective inhibitor of the mitotic kinase Mps1, also known as monopolar spindle 1. This compound is an ATP-competitive inhibitor with an IC50 value of 1.8 nanomolar. Mps1 is a dual specificity protein kinase essential for the proper attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint. This compound has shown significant potential in cancer research due to its ability to disrupt mitosis and induce cell death in cancer cells .
Mechanism of Action
Target of Action
The primary target of MPI-0479605 is the Mitotic Kinase Mps1 . Mps1 is a dual specificity protein kinase that is essential for the bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint until all chromosomes are properly attached .
Mode of Action
This compound interacts with Mps1 by competitively inhibiting ATP . This interaction disrupts the function of Mps1, leading to aberrant mitosis, resulting in aneuploidy and formation of micronuclei .
Biochemical Pathways
The inhibition of Mps1 by this compound affects the spindle assembly checkpoint (SAC). SAC is a protein complex that monitors the attachment and tension of the mitotic spindle . When Mps1 is inhibited, the SAC can no longer prevent the metaphase-to-anaphase transition until each sister chromatid pair attaches to the mitotic spindle in a bipolar orientation .
Pharmacokinetics
This compound has favorable ADME/PK properties . In mouse pharmacokinetic studies, this compound displayed a dose-proportional increase in Cmax following intraperitoneal injection .
Result of Action
The inhibition of Mps1 by this compound leads to severe defects in the ability to align chromosomes at the metaphase plate . This results in a growth arrest and inhibition of DNA synthesis . Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells.
Biochemical Analysis
Biochemical Properties
MPI-0479605 interacts with Mps1, a dual specificity protein kinase . It acts as an ATP-competitive inhibitor, with an IC50 value of 1.8 nM . This indicates that this compound has a high affinity for the ATP-binding site of Mps1, thereby inhibiting its enzymatic activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In HCT-116 cells, this compound reduces cell viability in a dose-dependent manner . Furthermore, cells treated with this compound undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei . This suggests that this compound influences cell function by disrupting normal mitotic processes.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with Mps1. By binding to the ATP-binding site of Mps1, this compound inhibits the kinase activity of Mps1 . This disruption of Mps1 function results in mitotic aberrations and apoptosis .
Temporal Effects in Laboratory Settings
Over time, cells treated with this compound show a significant delay or arrest in cell-cycle progression . This suggests that the effects of this compound are not immediate but become more pronounced over time.
Dosage Effects in Animal Models
In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg this compound resulted in a 50% tumor growth inhibition, whereas treatment with 150 mg/kg every fourth day caused a 75% tumor growth inhibition . This indicates that the effects of this compound vary with different dosages in animal models.
Subcellular Localization
Given its role as an inhibitor of Mps1, it is likely that this compound localizes to the same subcellular compartments as Mps1, which include the kinetochores and the mitotic spindle .
Preparation Methods
The synthesis of MPI-0479605 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups, such as cyclohexyl and morpholinyl groups, are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
MPI-0479605 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are used to modify the oxidation state of the compound, which can affect its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to introduce various functional groups into the compound.
Cyclization Reactions: These reactions are used to form the core structure of the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and amines.
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound .
Scientific Research Applications
MPI-0479605 has several scientific research applications, particularly in the fields of cancer research and cell biology:
Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines by disrupting mitosis and inducing cell death. .
Cell Biology: this compound is used to study the role of Mps1 in mitosis and the spindle assembly checkpoint. .
Drug Development: this compound serves as a lead compound for the development of new cancer therapeutics targeting Mps1. .
Comparison with Similar Compounds
MPI-0479605 is structurally similar to other Mps1 inhibitors, such as reversine and MPS1-IN-1. it differs from reversine in that it lacks activity against Aurora kinases, making it more selective for Mps1. This selectivity is a key advantage of this compound, as it reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .
Similar Compounds
Reversine: A dual inhibitor of Mps1 and Aurora kinases.
MPS1-IN-1: A selective inhibitor of Mps1 with similar potency to this compound.
Properties
IUPAC Name |
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBNYKNHXJGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
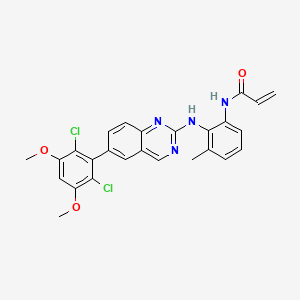
![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)
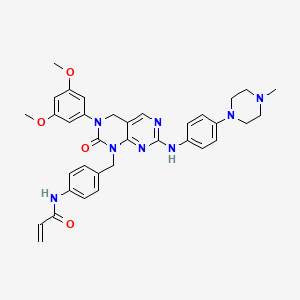
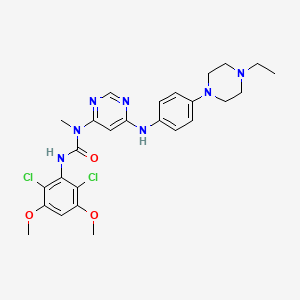
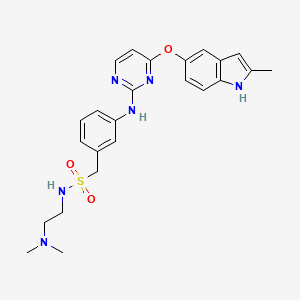
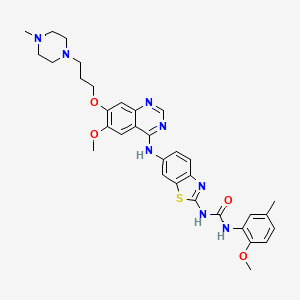

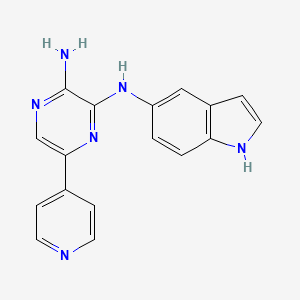
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
